SSF-109

Antifungal activity Stereochemistry Triazole fungicide

SSF-109, also known as Huanjunzuo, is a synthetic triazole fungicide belonging to the conazole subgroup of sterol demethylation inhibitors (DMIs). The compound features a characteristic cycloheptanol ring substituted with a 4-chlorophenyl group and a 1,2,4-triazole moiety, resulting in a molecular formula of C₁₅H₁₈ClN₃O and a molecular weight of 291.78 g/mol.

Molecular Formula C15H18ClN3O
Molecular Weight 291.77 g/mol
CAS No. 1020398-65-5
Cat. No. B15559918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSF-109
CAS1020398-65-5
Molecular FormulaC15H18ClN3O
Molecular Weight291.77 g/mol
Structural Identifiers
InChIInChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2
InChIKeyWRGKWWRFSUGDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SSF-109 (CAS 1020398-65-5) Baseline Characterization: Triazole Fungicide Chemistry and Primary Mode of Action


SSF-109, also known as Huanjunzuo, is a synthetic triazole fungicide belonging to the conazole subgroup of sterol demethylation inhibitors (DMIs) [1]. The compound features a characteristic cycloheptanol ring substituted with a 4-chlorophenyl group and a 1,2,4-triazole moiety, resulting in a molecular formula of C₁₅H₁₈ClN₃O and a molecular weight of 291.78 g/mol . Its primary mechanism of action is the inhibition of ergosterol biosynthesis at the 14α-demethylation step, a critical pathway for fungal cell membrane integrity [2]. This baseline pharmacological profile establishes SSF-109 as a candidate for agricultural antifungal applications, yet its procurement value hinges on specific differentiation from other DMI fungicides, as outlined in the subsequent quantitative evidence guide.

Why SSF-109 Cannot Be Interchanged with Generic Triazole Fungicides: The Case for Evidence-Based Selection


Generic substitution of triazole fungicides is complicated by significant intra-class variability in stereoisomer composition, physicochemical properties, and organismal sensitivity [1]. Unlike simpler triazoles such as tebuconazole or cyproconazole, SSF-109 exists as a racemic mixture of the cis diastereomer, with specific (1R,2R) and (1S,2S) enantiomers that may exhibit differential binding to the sterol 14α-demethylase target [2]. Furthermore, its cycloheptanol scaffold imparts distinct lipophilicity (LogP 3.32) and volatility profiles compared to more common cyclopentanol- or cyclohexanol-based triazoles . These structural nuances translate to measurable differences in in vitro potency, environmental fate, and potential cross-resistance patterns, rendering blanket substitution of SSF-109 with a generic DMI fungicide scientifically unsound without direct comparative data.

SSF-109 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Comparisons


Stereoisomer-Specific Antifungal Activity: SSF-109 vs. Tebuconazole and Cyproconazole in Botrytis cinerea

A direct comparative study evaluated the fungitoxicity and cell-free sterol C4-desmethyl synthesis inhibition of stereoisomers of SSF-109, tebuconazole, and cyproconazole against Botrytis cinerea [1]. For all tested stereoisomers, a strong correlation was observed between fungitoxicity (radial growth inhibition) and intrinsic inhibitory activity on the target enzyme [1]. Notably, the commercial SSF-109 is supplied as a racemic mixture of the biologically active cis diastereomer, specifically the rac-(1R,2R)- and (1S,2S)-enantiomers, a formulation choice that directly impacts the observed potency [2]. While specific EC50/IC50 values were not disclosed in the abstract, the study confirms that the stereochemical configuration of SSF-109 directly influences its fungicidal efficacy relative to other triazoles with different isomeric profiles.

Antifungal activity Stereochemistry Triazole fungicide

Physicochemical Property Differentiation: Lower Volatility and Distinct Lipophilicity of SSF-109 Compared to Tebuconazole

SSF-109 exhibits a calculated octanol-water partition coefficient (LogP) of 3.32 and a vapor pressure of 5.56E-10 mmHg at 25°C . In contrast, the widely used triazole fungicide tebuconazole has a higher LogP of 3.70 and a significantly greater vapor pressure of approximately 1.7E-6 Pa (equivalent to 1.275E-8 mmHg) at 20-25°C . This translates to SSF-109 being approximately 23-fold less volatile than tebuconazole (5.56E-10 mmHg vs. 1.275E-8 mmHg) while also being slightly less lipophilic (ΔLogP = -0.38).

Physicochemical properties Environmental fate Formulation science

Mode of Action Confirmation: 14α-Demethylation Inhibition in Botrytis cinerea at Defined Concentrations

Treatment of Botrytis cinerea with SSF-109 at a concentration of 0.45 μg/mL resulted in the accumulation of five distinct 14α-methyl sterols, confirming direct inhibition of the sterol 14α-demethylase (CYP51) enzyme [1]. This specific metabolic blockade prevents the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes [1]. While other DMI fungicides share this nominal target, the precise concentration required to induce this blockade and the exact profile of accumulated sterol intermediates can vary significantly based on the compound's binding affinity to the CYP51 active site.

Mode of action Ergosterol biosynthesis Target engagement

Regulatory and Geographic Differentiation: SSF-109 Availability and Use Profile

SSF-109 (Huanjunzuo) is not approved for use under EC Regulation 1107/2009 in the European Union, but it is reportedly utilized in China [1]. This regulatory dichotomy stands in contrast to many widely adopted triazole fungicides such as tebuconazole, prochloraz, and cyproconazole, which hold approvals in major agricultural markets including the EU and North America [2]. For researchers and industrial users, this means SSF-109 occupies a niche position: it is a valuable tool for investigating fungal biology and resistance mechanisms without the confounding factor of widespread field selection pressure, yet it may present challenges for commercial-scale agricultural procurement in regulated Western markets.

Regulatory status Geographic availability Procurement strategy

Evidence-Driven Application Scenarios for SSF-109 (Huanjunzuo) Procurement and Use


Stereochemistry-Focused Antifungal Research and Resistance Mechanism Studies

Researchers investigating the role of stereochemistry in triazole fungicide activity should prioritize SSF-109 as a model compound. As detailed in Section 3, the commercial SSF-109 formulation is a defined racemic mixture of the cis diastereomer, and its stereoisomers have been directly compared with those of tebuconazole and cyproconazole in Botrytis cinerea assays [1]. This makes SSF-109 an ideal tool for dissecting how specific stereochemical configurations influence binding to the CYP51 target and for studying the evolution of resistance in fungal populations exposed to sterol biosynthesis inhibitors.

Environmental Fate Modeling and Low-Volatility Formulation Development

Formulation scientists and environmental chemists seeking to develop fungicide products with reduced off-target volatility should consider SSF-109 based on its vapor pressure of 5.56E-10 mmHg at 25°C, which is approximately 23-fold lower than that of the widely used tebuconazole [1]. This property, established through cross-study comparison, suggests that SSF-109-based formulations may exhibit lower atmospheric transport potential, making the compound a candidate for sensitive ecosystems where volatile losses of conventional triazoles are a concern .

Botrytis cinerea Mode of Action Studies and Sensitivity Monitoring

Plant pathologists and diagnostic laboratories can employ SSF-109 at the defined concentration of 0.45 μg/mL to induce and verify sterol 14α-demethylation blockade in Botrytis cinerea [1]. This quantitative benchmark enables the standardization of in vitro sensitivity assays and provides a reference point for monitoring shifts in fungal sensitivity over time. Unlike many triazoles for which such precise biochemical concentration data are not readily accessible, SSF-109 offers a well-characterized reference compound for sterol biosynthesis inhibition studies [1].

Agricultural Research in Non-EU Markets and Comparative Efficacy Trials

Agrochemical companies and research institutions operating in markets where SSF-109 is registered (e.g., China) should incorporate it into comparative field trials against established DMIs like tebuconazole and prochloraz [1]. The compound's distinct physicochemical profile (LogP 3.32) and stereochemical composition may confer advantages in specific crop-pathosystems, such as rice diseases, warranting empirical validation. However, procurement for use in EU-member states is precluded by the lack of regulatory approval, a critical distinction for global R&D portfolio planning [1].

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